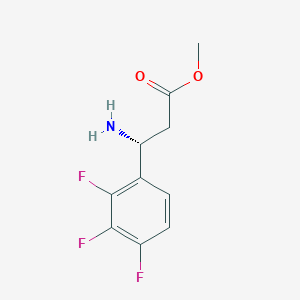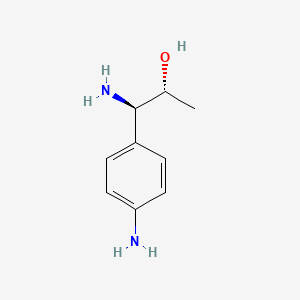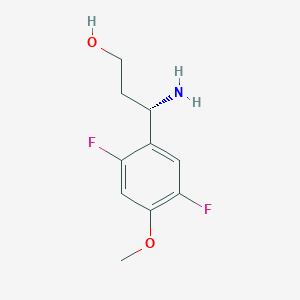
(R)-(2-(1-Aminoethyl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(2-(1-Aminoethyl)phenyl)methanol: is an organic compound with the molecular formula C9H13NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-(1-Aminoethyl)phenyl)methanol typically involves the reduction of the corresponding ketone, ®-(2-(1-Aminoethyl)phenyl)ketone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-(2-(1-Aminoethyl)phenyl)methanol may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the desired alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-(2-(1-Aminoethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of secondary amines or other reduced products.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: ®-(2-(1-Aminoethyl)phenyl)ketone or ®-(2-(1-Aminoethyl)phenyl)aldehyde.
Reduction: Secondary amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-(2-(1-Aminoethyl)phenyl)methanol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in various chemical reactions and processes.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies. Its chiral nature makes it a valuable tool for understanding stereochemistry in biological systems.
Medicine
In medicine, ®-(2-(1-Aminoethyl)phenyl)methanol is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various products. Its versatility makes it a valuable component in manufacturing processes.
Mécanisme D'action
The mechanism of action of ®-(2-(1-Aminoethyl)phenyl)methanol involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(2-(1-Aminoethyl)phenyl)methanol: The enantiomer of the compound with a different three-dimensional arrangement.
®-(2-(1-Hydroxyethyl)phenyl)methanol: A similar compound with a hydroxyl group instead of an amino group.
®-(2-(1-Aminoethyl)phenyl)ethanol: A compound with an ethanol group instead of a methanol group.
Uniqueness
®-(2-(1-Aminoethyl)phenyl)methanol is unique due to its specific chiral configuration and the presence of both an amino and a hydroxyl group
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
[2-[(1R)-1-aminoethyl]phenyl]methanol |
InChI |
InChI=1S/C9H13NO/c1-7(10)9-5-3-2-4-8(9)6-11/h2-5,7,11H,6,10H2,1H3/t7-/m1/s1 |
Clé InChI |
FZBFLFFXMNPDIV-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1CO)N |
SMILES canonique |
CC(C1=CC=CC=C1CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


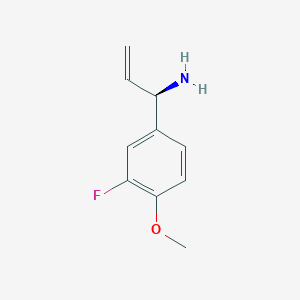
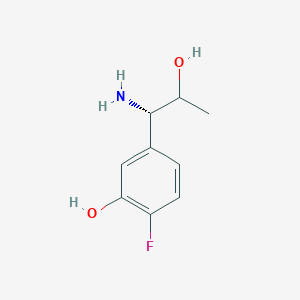
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15238175.png)
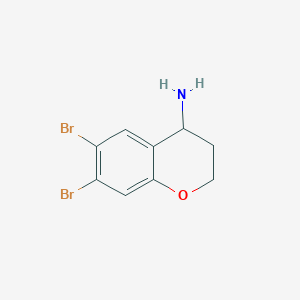

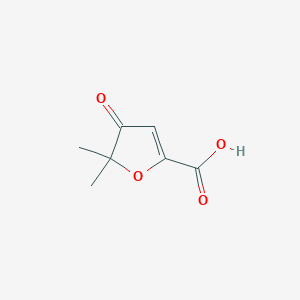
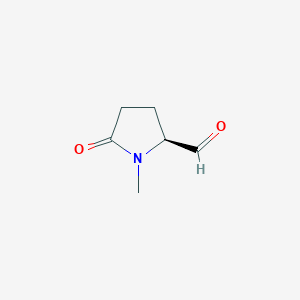
![2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride](/img/structure/B15238199.png)

